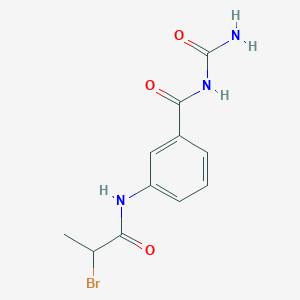
3-(2-Bromopropanamido)-N-carbamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromopropanamido)-N-carbamoylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, an amide group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopropanamido)-N-carbamoylbenzamide typically involves the reaction of 3-aminobenzamide with 2-bromopropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromopropanamido)-N-carbamoylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted amides or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-(2-Bromopropanamido)-N-carbamoylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromopropanamido)-N-carbamoylbenzamide involves its interaction with cellular targets, leading to various biological effects. For instance, it has been shown to cause cell cycle arrest in the S-phase, thereby inhibiting cell proliferation. This effect is mediated through its interaction with specific proteins involved in cell cycle regulation, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromopropionylamino)-benzamides: These compounds share a similar structure but differ in the position of the bromine atom and the nature of the amide group.
N-(2-Bromopropionyl)-L-methionine: Another compound with a bromopropionyl group, used in PET imaging.
N-(2-Bromopropionyl)-L-glutamic acid: Similar in structure and used as a radiolabeled tracer for tumor imaging.
Uniqueness
3-(2-Bromopropanamido)-N-carbamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
619321-44-7 |
|---|---|
Molecular Formula |
C11H12BrN3O3 |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
3-(2-bromopropanoylamino)-N-carbamoylbenzamide |
InChI |
InChI=1S/C11H12BrN3O3/c1-6(12)9(16)14-8-4-2-3-7(5-8)10(17)15-11(13)18/h2-6H,1H3,(H,14,16)(H3,13,15,17,18) |
InChI Key |
HODGABZFPLYARR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)NC(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















